![molecular formula C14H18N2O3 B13686916 1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone](/img/structure/B13686916.png)
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone is a compound that features a pyrrolidine ring substituted with a carbobenzoxy (Cbz) protected amino group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the synthesis of peptides and other biologically active molecules.
Métodos De Preparación
The synthesis of 1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone typically involves the protection of the amino group on the pyrrolidine ring with a carbobenzoxy group. One common method involves the reaction of 3-amino-1-pyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected amine. This intermediate can then be reacted with ethanoyl chloride to yield the final product .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high efficiency and consistency .
Análisis De Reacciones Químicas
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for deprotection, acids like hydrochloric acid (HCl) for hydrolysis, and various organic solvents such as dichloromethane (DCM) and methanol (MeOH) .
Aplicaciones Científicas De Investigación
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone involves its interaction with biological targets through its amino and carbonyl functional groups. The Cbz-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with enzymes, receptors, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone can be compared with other similar compounds such as:
1-[3-(Boc-amino)-1-pyrrolidinyl]ethanone: This compound features a tert-butoxycarbonyl (Boc) protecting group instead of a Cbz group.
1-[3-(Fmoc-amino)-1-pyrrolidinyl]ethanone: This compound has a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.
The uniqueness of this compound lies in its stability under both acidic and basic conditions, making it a versatile intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C14H18N2O3 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
benzyl N-(1-acetylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)16-8-7-13(9-16)15-14(18)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,18) |
Clave InChI |
UQIJFGLONSTWHB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)
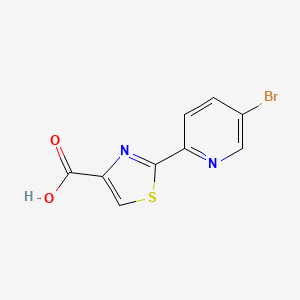
![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid](/img/structure/B13686855.png)
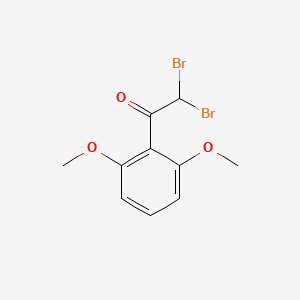

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B13686875.png)
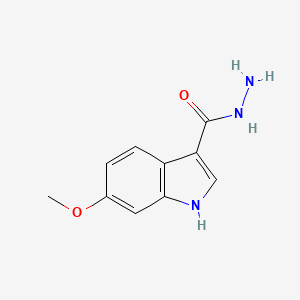

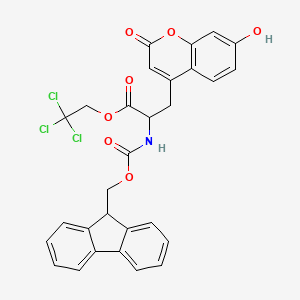
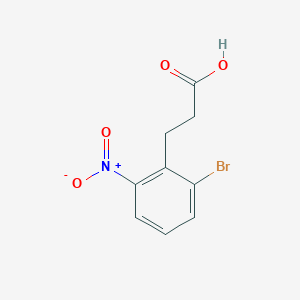
![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)
